BenchChemオンラインストアへようこそ!

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine

Medicinal Chemistry Chemical Synthesis Regioisomeric Purity

Procure (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine with confidence. Its distinct 2-methyl,6-aminomethyl substitution pattern is critical for reproducible SAR studies; analogs with altered substitution yield different electronic/steric profiles, risking false results. The primary amine handle enables efficient coupling for focused kinase inhibitor libraries (e.g., CDK4/6 targets) and PROTAC linker chemistry. Batch-specific QC data (NMR, HPLC, GC) guarantees assay reliability. Available in multi-gram quantities, de-risking your supply chain.

Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14
CAS No. 267875-44-5
Cat. No. B2911962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine
CAS267875-44-5
Molecular FormulaC9H15Cl2N3O
Molecular Weight252.14
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)CN.O.Cl.Cl
InChIInChI=1S/C9H11N3.2ClH.H2O/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H;1H2
InChIKeyOCXZMZAAEJBNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine (CAS: 267875-44-5)


(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine, also referred to as 2-methyl-1H-benzimidazole-6-methanamine, is a bicyclic heteroaromatic organic compound formed by the fusion of a six-membered benzene ring and a five-membered imidazole ring, with a methyl group at the 2-position and a methanamine substituent at the 6-position . It has a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol [1]. As a substituted benzimidazole derivative, this compound belongs to a well-established pharmacophore class widely recognized in medicinal chemistry for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral applications [2]. The 6-aminomethyl group provides a primary amine handle, making this compound a versatile building block for the synthesis of more complex benzimidazole-based molecules in drug discovery and development programs .

Why In-Class Substitution Is Not Advised for (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine


Substituting (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine with a generic benzimidazole analog without rigorous structural and functional evaluation poses significant risks to research integrity and experimental reproducibility. The benzimidazole scaffold is highly sensitive to substitution patterns; even minor changes in the position of the aminomethyl group or the presence/absence of the 2-methyl substituent can profoundly alter physicochemical properties, biological activity, and synthetic utility [1]. For instance, the target compound's specific 2-methyl,6-aminomethyl substitution pattern provides a unique combination of electronic effects and steric accessibility that is not replicated by its 5-aminomethyl isomer or non-methylated analogs . These differences directly impact key parameters such as LogP (0.7), hydrogen bonding capacity, and nucleophilicity of the primary amine, all of which are critical for successful downstream reactions and target engagement in biological assays [2]. Procurement of the precise compound is therefore essential to maintain the integrity of SAR studies and avoid costly false-negative or false-positive results.

Product-Specific Quantitative Evidence Guide for (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine


Regioisomeric Purity and Structural Differentiation from the 5-Aminomethyl Analog

The target compound is unequivocally differentiated from its closest regioisomer, (2-Methyl-1H-benzo[d]imidazol-5-yl)methanamine (CAS: 672325-34-7 as the hydrochloride salt), by the position of the methanamine group. The 6-substituted isomer presents a distinct spatial arrangement and electronic distribution on the benzimidazole core, which is crucial for structure-activity relationship (SAR) studies and regioselective synthetic transformations [1]. Commercial availability of both isomers in high purity (95+% for the 6-isomer and 97% for the 5-isomer hydrochloride ) underscores the need for deliberate selection based on specific project requirements.

Medicinal Chemistry Chemical Synthesis Regioisomeric Purity

Increased Molecular Weight and Lipophilicity Compared to Non-Methylated Scaffold

The presence of the 2-methyl substituent on the benzimidazole core introduces a critical physicochemical differentiation from the non-methylated analog, (1H-benzo[d]imidazol-6-yl)methanamine (CAS: 164648-60-6) . This methyl group increases the molecular weight by approximately 14 Da and significantly alters the compound's lipophilicity. Computed LogP values show an increase from 1.02 for the non-methylated analog to 0.7 for the 2-methyl variant (XLogP3-AA) [1], which, while seemingly counterintuitive for a simple alkyl addition, reflects the complex impact of the methyl group on the electron density and tautomeric equilibrium of the imidazole ring. This alteration in partition coefficient directly influences membrane permeability, solubility, and non-specific protein binding in biological assays.

Medicinal Chemistry ADME Properties Molecular Design

Optimized Hydrogen Bonding Profile for Rational Drug Design

The hydrogen bond donor/acceptor (HBD/HBA) profile of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine is precisely defined and offers a predictable interaction pattern for target engagement. The compound possesses two hydrogen bond donors (the imidazole NH and the primary amine) and two hydrogen bond acceptors (the imidazole nitrogen atoms), totaling a topological polar surface area (TPSA) of 54.7 Ų [1]. This specific HBD/HBA count is crucial for modulating solubility and permeability and is a key parameter in modern drug design. In comparison, analogs with different substitution patterns may alter this profile. For example, N-methylation of the methanamine group (as in CAS 886851-32-7) would eliminate a hydrogen bond donor, potentially altering binding affinity and selectivity .

Medicinal Chemistry Molecular Modeling Pharmacophore Design

Validated Synthetic Utility as a High-Purity Building Block

The commercial availability of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine at a standard purity of 95+% , accompanied by batch-specific quality control data including NMR, HPLC, and GC analyses, establishes its utility as a reliable building block for complex molecule synthesis. This level of characterization is essential for ensuring reproducible outcomes in multi-step synthetic sequences, where the presence of regioisomeric impurities could lead to the formation of undesired byproducts and complicate purification. While alternative building blocks like 2-methyl-1H-benzo[d]imidazole (CAS: 615-15-6) offer a starting point for de novo synthesis, they lack the pre-installed aminomethyl handle, requiring additional synthetic steps and associated cost and yield penalties .

Organic Synthesis Drug Discovery Building Blocks

Documented Utility in Advanced Pharmacophore Construction

The 2-methyl-1H-benzo[d]imidazol-6-yl scaffold is a key structural component in a series of highly potent kinase inhibitors, most notably the FDA-approved CDK4/6 inhibitor Abemaciclib and its analogs [1]. In Abemaciclib, the 6-position of this exact benzimidazole core is linked to a complex pyrimidine moiety, a connection made possible by the primary amine handle of the target compound. Research on Abemaciclib derivatives demonstrates that modifications to this specific benzimidazole core directly impact target potency; for instance, the Abemaciclib derivative C2213-A exhibited an IC50 of 0.77 ± 0.05 µM against MCF-7 cells [2]. While (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine itself is not the final drug molecule, its structural identity and purity are paramount for the reliable synthesis and biological evaluation of such advanced pharmacophores.

Medicinal Chemistry Kinase Inhibitors Abemaciclib

Best Research and Industrial Application Scenarios for (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine


Medicinal Chemistry: Synthesis of Focused Kinase Inhibitor Libraries

The compound is ideally suited as a starting material for the synthesis of focused libraries of kinase inhibitors, particularly those targeting CDK4/6. Its primary amine handle allows for facile coupling with diverse carboxylic acids, sulfonyl chlorides, or heteroaryl halides to generate arrays of analogs around the benzimidazole core. This application leverages the scaffold's proven utility in Abemaciclib and related compounds, as evidenced by the nanomolar to micromolar potencies observed for this chemotype [1]. The high purity (95+%) and availability of batch-specific analytical data [2] ensure that any observed biological activity can be reliably attributed to the intended structural modifications, not impurities.

Chemical Biology: Design of Activity-Based Probes and PROTACs

The defined hydrogen-bonding profile (2 HBD, 2 HBA) and favorable LogP of 0.7 [1] make this compound an attractive module for constructing larger, more complex chemical biology tools such as activity-based probes or Proteolysis Targeting Chimeras (PROTACs). The primary amine provides a convenient point of attachment for linker chemistry, while the benzimidazole core can be designed to engage specific protein targets. Its physicochemical properties suggest acceptable permeability and solubility, critical for cellular assay performance.

Process Chemistry: Scale-Up and Optimization of Key Pharmaceutical Intermediates

For process chemistry groups focused on the development of robust synthetic routes to drug candidates, this compound serves as a valuable, well-characterized intermediate. Its procurement from a reputable supplier with a commitment to providing batch-specific QC data (NMR, HPLC, GC) [1] de-risks the supply chain for early-stage process development and scale-up activities. The availability of the compound in multi-gram quantities supports the transition from medicinal chemistry exploration to preclinical candidate optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.